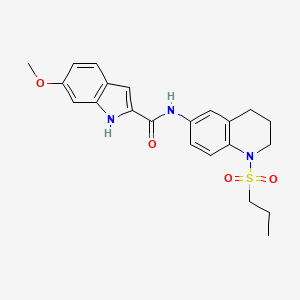

6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide

Description

6-Methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a 6-methoxyindole-2-carboxamide moiety and a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine group. The propylsulfonyl substituent on the tetrahydroquinoline ring may enhance solubility and binding specificity, while the methoxyindole carboxamide could contribute to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

6-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-3-11-30(27,28)25-10-4-5-16-12-17(7-9-21(16)25)23-22(26)20-13-15-6-8-18(29-2)14-19(15)24-20/h6-9,12-14,24H,3-5,10-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAASSYTBGWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide involves several steps:

Formation of Tetrahydroquinoline Core: : The starting material, a substituted benzene, undergoes a series of reactions such as nitration, reduction, and cyclization to form the tetrahydroquinoline core.

Introduction of Methoxy Group: : A methoxy group is introduced via methylation, usually using methanol in the presence of a base.

Sulfonylation: : The propylsulfonyl group is introduced through sulfonylation using propylsulfonyl chloride and a base such as pyridine.

Indole Carboxamide Formation: : The indole ring is formed through Fischer indole synthesis, followed by carboxamide formation via reaction with a suitable carboxylate precursor.

Industrial Production Methods

The industrial production of this compound would likely involve optimization of the above laboratory synthesis steps to maximize yield and purity while minimizing costs and environmental impact. Large-scale production might also incorporate continuous flow processes and the use of automated reactors to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and tetrahydroquinoline moieties.

Reduction: : Reduction reactions can be employed to modify the sulfonyl group or reduce any potentially present nitro groups.

Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, particularly at the indole ring and methoxy group.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: : Various halides or nucleophiles under basic or acidic conditions, depending on the specific substitution reaction.

Major Products

Oxidation: : Oxidized derivatives such as sulfoxides or sulfones.

Reduction: : Reduced derivatives such as amines or alkanes.

Substitution: : Various substituted indoles and quinolines depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms involving indole and quinoline derivatives.

Biology

In biological research, this compound may be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, due to its structurally diverse and bioactive functional groups.

Medicine

Potential medicinal applications could include its evaluation as a lead compound in drug discovery for various therapeutic targets, given its resemblance to known bioactive indole and quinoline derivatives.

Industry

In industry, it could be utilized in the development of advanced materials, including pharmaceuticals, agrochemicals, and specialty chemicals, due to its complex and tunable molecular structure.

Mechanism of Action

The compound's mechanism of action would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The methoxy, sulfonyl, and indole carboxamide groups may facilitate binding to these targets, influencing their activity or stability. Pathways involved could include modulation of signal transduction, inhibition of enzymatic activity, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroquinoline-Based Analogues

N-(1-(2-(Piperidin-1-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide (Compound 28)

- Structural Differences: Replaces the propylsulfonyl group with a 2-(piperidin-1-yl)ethyl substituent.

- Synthesis : Prepared via HCl-mediated conversion in MeOH/CH₂Cl₂, yielding a solid with unquantified purity .

- Biological Relevance: Likely evaluated for NOS (nitric oxide synthase) inhibition, though specific activity data are unavailable in the provided evidence .

N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide Dihydrochloride (Compound 70)

- Structural Differences : Features a piperidin-4-yl group instead of propylsulfonyl. The cyclic amine may enhance rigidity and receptor binding.

- Synthesis : Achieved via tert-butyl carbamate deprotection (60.6% yield) followed by HCl treatment (72.6% yield), with HPLC purity >95% .

- Functional Insight: Part of a series tested against iNOS, eNOS, and nNOS, though exact inhibition rates are unspecified .

Table 1: Key Tetrahydroquinoline Derivatives

Indole-Containing Analogues

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)

- Structural Differences: Integrates a diazenyl-benzonitrile group and a cyanoethyl substituent instead of methoxyindole-carboxamide.

- Application : Used as a leveler in Au electrodeposition, demonstrating interfacial adsorption properties in ionic liquids .

- Relevance: Highlights the versatility of tetrahydroquinoline-indole hybrids in non-pharmacological applications (e.g., materials science) .

Ethyl 5-Methoxyindole-2-Carboxylate

Table 2: Indole-Based Derivatives

Biological Activity

The compound 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a synthetic derivative that combines an indole moiety with a tetrahydroquinoline structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : 357.53 g/mol

Biological Activity Overview

Research indicates that compounds derived from indole and tetrahydroquinoline structures exhibit a variety of biological activities, including:

- Anticancer Activity : Many indole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities.

Anticancer Activity

A study focusing on indole derivatives indicated that certain modifications can enhance anticancer properties. For instance, compounds with specific substituents on the indole ring exhibited IC₅₀ values in the nanomolar range against cancer cell lines such as HeLa and CEM .

Case Study: Indole Derivatives in Cancer Therapy

In a recent investigation, a series of indole derivatives were synthesized and evaluated for their antiproliferative activity against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results showed promising IC₅₀ values ranging from 5.11 to 10.8 µM for selected compounds . This suggests that the incorporation of the tetrahydroquinoline moiety in our compound could potentially enhance its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of indole-based compounds has been widely studied. For example, certain indolylquinazolinones demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA strains .

Table 1: Antimicrobial Activity of Related Indole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Indolylquinazolinone 3k | S. aureus | 3.90 |

| Indolylquinazolinone 3k | MRSA | <1 |

| 6-Methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide | TBD | TBD |

The proposed mechanism for the anticancer activity of these compounds often involves the inhibition of key cellular pathways such as apoptosis induction and cell cycle arrest. The interaction with specific receptors or enzymes can lead to significant alterations in cellular signaling pathways.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example:

- The introduction of a propylsulfonyl group has been linked to improved solubility and bioavailability.

- The combination of indole and tetrahydroquinoline frameworks has shown synergistic effects in preliminary assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.